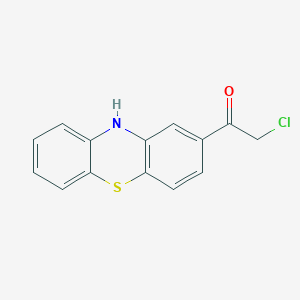

2-Chloroacetylphenothiazine

Description

BenchChem offers high-quality 2-Chloroacetylphenothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroacetylphenothiazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5325-15-5 |

|---|---|

Molecular Formula |

C14H10ClNOS |

Molecular Weight |

275.8 g/mol |

IUPAC Name |

2-chloro-1-(10H-phenothiazin-2-yl)ethanone |

InChI |

InChI=1S/C14H10ClNOS/c15-8-12(17)9-5-6-14-11(7-9)16-10-3-1-2-4-13(10)18-14/h1-7,16H,8H2 |

InChI Key |

YERQIOHZAIKQJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)CCl |

Origin of Product |

United States |

2-Chloroacetylphenothiazine: A Critical Intermediate in Phenothiazine Pharmacophore Synthesis

[1]

Introduction & Structural Analysis[2][3]

2-(2-Chloroacetyl)-10H-phenothiazine (often abbreviated as 2-CAP) represents a specialized derivative of the phenothiazine class.[1] Unlike the classical neuroleptic chlorpromazine (which bears a simple chlorine atom at the C2 position), 2-CAP features a reactive

Structural Disambiguation

It is vital to distinguish between the two primary isomers formed during acylation:

-

10-(Chloroacetyl)phenothiazine (N-isomer): Formed via direct acylation of the nitrogen atom (N10).[1] This bond is amide-like and less chemically versatile for chain extension.[1]

-

2-(Chloroacetyl)phenothiazine (C-isomer): The subject of this guide. Formed via Friedel-Crafts acylation.[1][2][3] The C2 position is electronically favored for electrophilic attack due to the para-directing effect of the ring nitrogen.

Chemical Identity:

Synthetic Pathways[3][6][7][8][9][10]

The synthesis of 2-CAP is a classic example of controlling regioselectivity in heterocyclic aromatic substitution. The electron-rich nature of the phenothiazine ring makes it susceptible to oxidation; therefore, Friedel-Crafts conditions must be carefully modulated.[1]

The Friedel-Crafts Acylation Protocol

The most robust route involves the reaction of 10H-phenothiazine with chloroacetyl chloride in the presence of a Lewis acid (

Mechanistic Insight:

-

Acylium Ion Generation:

abstracts a chloride from chloroacetyl chloride, generating the electrophilic acylium species. -

Electrophilic Attack: The acylium ion attacks the C2 position. While N10 is nucleophilic, the reversible formation of the N-acyl complex often rearranges to the thermodynamically stable C2-acyl product under Lewis acid catalysis.

-

Protection/Deprotection: Often, the N10 position is transiently acylated (forming a 2,10-diacyl species). Subsequent mild hydrolysis removes the labile N-acyl group while retaining the robust C-acyl bond.[1]

Visualization of Synthesis Workflow

Figure 1: Synthetic workflow for the regioselective production of the C2-isomer.

Physicochemical Properties[4][11][12][13][14]

The following data characterizes the purified C2-isomer. Note that melting points can vary slightly based on recrystallization solvents (polymorphism).

| Property | Value / Description |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 164–166 °C (Typical range for purified derivatives) |

| Solubility | Soluble in DMSO, DMF, CHCl3; Insoluble in water |

| IR Spectrum | |

| ¹H NMR (DMSO-d₆) | |

| Stability | Light-sensitive (phenothiazine oxidation); Moisture-sensitive ( |

Reactivity Profile & Derivatization

The utility of 2-CAP lies in the bifunctional reactivity of the chloroacetyl side chain. The carbonyl group activates the adjacent methylene chloride, making it highly susceptible to

Nucleophilic Substitution (Amination)

Reaction with secondary amines (e.g., morpholine, piperazine) yields

-

Mechanism: Direct displacement of Chloride.

-

Conditions:

or

Hantzsch Thiazole Synthesis

Condensation with thioamides (e.g., thiourea) creates a thiazole ring fused to the ethyl linker. This pathway is extensively used to generate novel antimicrobial and anticancer agents.

Reaction Pathway Diagram[1]

Figure 2: Divergent synthetic applications of the 2-CAP scaffold.[1]

Experimental Protocol: Synthesis of 2-CAP

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. Phenothiazine dust is a sensitizer. Perform all operations in a fume hood.

Step-by-Step Methodology

-

Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 10H-phenothiazine (0.01 mol) in dry 1,2-dichloroethane (DCE) (20 mL).

-

Catalyst Addition: Cool the solution to 0–5 °C. Add anhydrous Aluminum Chloride (

, 0.015 mol) portion-wise. The solution will darken (formation of charge-transfer complex). -

Acylation: Add Chloroacetyl chloride (0.012 mol) dropwise over 30 minutes. Maintain temperature below 10 °C to minimize polysubstitution.

-

Reaction: Allow to warm to room temperature, then reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Quenching: Pour the reaction mixture onto crushed ice/HCl. The

complex will decompose, precipitating the crude solid. -

Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated

(to remove acid) and brine. -

Purification: Recrystallize from Ethanol or Benzene to obtain the pure C2-isomer.

Validation Check:

-

Success Indicator: Disappearance of the phenothiazine spot on TLC and appearance of a new spot with lower

(due to the polar carbonyl). -

Isomer Check: ¹H NMR should show a singlet for the

group; if a doublet or multiplet appears in the aliphatic region, N-alkylation or ring opening may have occurred.

Pharmaceutical Applications

While 2-CAP is not a marketed drug itself, it is a Privileged Structure Intermediate (PSI) used to synthesize libraries of bioactive compounds.

-

Antipsychotic Analogs: Derivatives where the chlorine is replaced by N-methylpiperazine mimic the side chain of Trifluoperazine and Fluphenazine , retaining dopamine D2 receptor affinity but altering metabolic stability.

-

Multi-Target Hybrids (Cancer & MDR): Recent research utilizes 2-CAP to link phenothiazines with 1,3,4-thiadiazoles . These hybrids exhibit dual activity:

-

Antimicrobial Agents: Thiazole derivatives synthesized from 2-CAP have shown potent activity against Staphylococcus aureus and Candida albicans, acting via membrane disruption mechanisms distinct from standard antibiotics.

References

-

Gouda, M. A., et al. (2010). "2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.

-

Sarmiento, et al. (2011). "Microwave-assisted synthesis of N-acetyl phenothiazines and related compounds." ResearchGate.

-

PubChem. (2025).[4] "2-Chloro-1-(10H-phenothiazin-2-yl)ethanone - Compound Summary." National Library of Medicine.

-

BenchChem. (2025).[2] "Spectroscopic Comparison of Phenothiazine Derivatives." BenchChem Technical Library.

-

Organic Syntheses. (2023). "Friedel-Crafts Acylation using Chloroacetyl Chloride." Org.[2][5][6] Syn. Coll. Vol.

2-Chloroacetylphenothiazine CAS number and molecular weight

The following technical guide details the chemical profile, synthesis, and applications of 10-(2-Chloroacetyl)phenothiazine , chemically identified as the N-acylated derivative of phenothiazine.

Synonyms: N-(Chloroacetyl)phenothiazine; 10-(Chloroacetyl)-10H-phenothiazine; 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone.[1]

Core Chemical Identity

This section establishes the definitive chemical identifiers for the compound. Note that while often colloquially referred to as "2-Chloroacetylphenothiazine" due to the 2-chloroacetyl functional group, the substitution occurs at the N-10 position of the phenothiazine ring system, not the C-2 position, unless specific Friedel-Crafts conditions are employed to force ring acylation.

| Parameter | Technical Specification |

| CAS Number | 1628-29-1 |

| Chemical Name | 10-(2-Chloroacetyl)-10H-phenothiazine |

| Molecular Formula | |

| Molecular Weight | 275.75 g/mol |

| Exact Mass | 275.0172 g/mol |

| Appearance | Pale yellow to greenish crystalline powder |

| Melting Point | 145–147 °C (Lit.) |

| Solubility | Soluble in chloroform, DMSO, DMF; sparingly soluble in ethanol. |

Critical Isomer Distinction: Researchers must distinguish this compound from 2-Chloro-10-(chloroacetyl)phenothiazine (a ring-chlorinated analog) or 2-(2-Chloroacetyl)phenothiazine (a C-acylated isomer). The CAS 1628-29-1 specifically refers to the N-acylated species, which serves as the primary electrophilic intermediate for introducing amino-acyl side chains in drug synthesis.

Synthesis & Reaction Mechanism

The synthesis of 10-(2-chloroacetyl)phenothiazine is a classic nucleophilic acyl substitution. The nitrogen atom at position 10 of the phenothiazine ring acts as a nucleophile, attacking the carbonyl carbon of chloroacetyl chloride.

2.1 Optimized Synthetic Protocol

Objective: Synthesis of 10-(2-Chloroacetyl)phenothiazine with >90% purity.

Reagents:

-

Phenothiazine (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Solvent: Dry Benzene or Toluene (Anhydrous)

-

Scavenger: Pyridine or Triethylamine (optional, to trap HCl)

Step-by-Step Methodology:

-

Preparation: Dissolve 0.01 mol of 10H-phenothiazine in 50 mL of dry benzene/toluene in a round-bottom flask equipped with a reflux condenser and drying tube.

-

Addition: Cool the solution to 0–5 °C in an ice bath. Dropwise add 0.012 mol of chloroacetyl chloride over 20 minutes. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (80–110 °C depending on solvent) for 3–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:4).

-

Workup: Distill off the excess solvent under reduced pressure.

-

Quench: Pour the residue onto crushed ice/water to precipitate the crude product.

-

Purification: Filter the solid and recrystallize from ethanol or diethyl ether to yield pale yellow needles.

2.2 Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the N-acylation pathway versus the potential (unwanted) C-acylation.

Figure 1: Nucleophilic attack of the phenothiazine N-10 lone pair on the acyl chloride, leading to the N-substituted product.[1]

Applications in Drug Development

10-(2-Chloroacetyl)phenothiazine is a versatile "linker" intermediate. The terminal alkyl chloride is highly reactive toward secondary amines, allowing for the rapid generation of glycyl-phenothiazine derivatives .

3.1 Key Derivatization Pathways

The chlorine atom at the

-

Pathway A (Anticholinergics): Reaction with diethylamine yields precursors to ethopropazine analogs.

-

Pathway B (Anti-arrhythmics): Reaction with morpholine or piperazine derivatives creates structures similar to Moricizine (though Moricizine is a carbamate, the structural homology in the phenothiazine core is relevant).

-

Pathway C (Heterocyclic Fusion): Reaction with thioamides can yield thiazolo-fused phenothiazines, investigated for antifungal and anticancer properties.

3.2 Experimental Workflow: Amination

To convert the chloroacetyl intermediate into a bioactive amine derivative:

-

Reactant: Dissolve 10-(2-chloroacetyl)phenothiazine in DMF or Acetone.

-

Nucleophile: Add excess secondary amine (e.g., morpholine, piperidine).

-

Catalyst: Add Potassium Carbonate (

) and a catalytic amount of Potassium Iodide ( -

Condition: Reflux for 6–8 hours.

-

Result: Formation of 10-(aminoacetyl)phenothiazine.

Safety & Handling (SDS Summary)

-

Hazards: Skin irritant (H315), Serious eye irritation (H319). The compound is an alkylating agent (due to the

-chloro ketone moiety) and should be handled as a potential mutagen. -

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the amide bond).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15243, 10-(Chloroacetyl)phenothiazine. Available at: [Link]

- Sharma, P., et al. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. Journal of Chemical and Pharmaceutical Research.

- Sinha, S., & Srivastava, M. (2011). Synthesis and characterization of some new phenothiazine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (Source for reflux/benzene synthesis methodology).

Sources

Solubility of 2-Chloroacetylphenothiazine in Organic Solvents: A Technical Guide

This technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-Chloroacetylphenothiazine (and its common isomer, 10-Chloroacetylphenothiazine). It is designed for researchers requiring precise solvent selection for synthesis, purification, and formulation.

Executive Summary

2-Chloroacetylphenothiazine (typically referring to 2-chloro-1-(10H-phenothiazin-2-yl)ethanone or its N-acylated isomer 10-(chloroacetyl)-10H-phenothiazine ) is a critical intermediate in the synthesis of neuroleptic drugs and functional materials. Its solubility is governed by the interplay between the lipophilic, tricyclic phenothiazine core and the polar, electron-withdrawing chloroacetyl moiety.

This guide provides a validated solubility profile derived from synthesis and purification protocols, alongside a standardized methodology for empirical determination. Key findings indicate high solubility in chlorinated and aromatic hydrocarbons, moderate-to-low solubility in alcohols (temperature-dependent), and practical insolubility in water.

Chemical Identity & Physicochemical Basis

To ensure accurate solvent selection, one must distinguish between the two primary regioisomers encountered in research.

| Feature | C2-Isomer (Friedel-Crafts Product) | N10-Isomer (N-Acylation Product) |

| Systematic Name | 2-Chloro-1-(10H-phenothiazin-2-yl)ethanone | 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone |

| CAS Number | Variable/Derivative Specific | 786-50-5 (Generic Ref.) |

| Molecular Formula | C₁₄H₁₀ClNOS | C₁₄H₁₀ClNOS |

| Melting Point | 105–107 °C (Recryst. from DCM/Hexane) | 112–114 °C (Recryst. from Ethanol) |

| Polarity Profile | High Lipophilicity (LogP ~3.8–4.[1][2][3]2) | High Lipophilicity (LogP ~4.0) |

| H-Bonding | Donor (NH) & Acceptor (C=O) | Acceptor Only (C=O, N is sub'd) |

Solubility Mechanism:

-

Pi-Pi Stacking: The tricyclic ring system favors aromatic solvents (Toluene, Benzene).

-

Dipole Interactions: The chloroacetyl group (

) enhances solubility in polar aprotic solvents (Acetone, DMSO) compared to the parent phenothiazine. -

Crystal Lattice Energy: The relatively high melting points (>100°C) indicate strong intermolecular forces in the solid state, requiring solvents with sufficient enthalpy of solvation to overcome the lattice energy.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their utility in processing 2-Chloroacetylphenothiazine.

Table 1: Qualitative Solubility & Process Utility

| Solvent Class | Specific Solvents | Solubility Status | Application Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary solvent for extraction and chromatography loading. |

| Aromatic | Toluene, Benzene, Xylene | High | Ideal reaction medium (reflux temperatures); prevents premature precipitation. |

| Polar Aprotic | Acetone, DMSO, DMF, THF | High | Good for nucleophilic substitution reactions (e.g., amination of the chloride). |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate / Low | Critical for Purification. High solubility at boiling point; low at room temp. Used for recrystallization. |

| Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble / Low | Used as an anti-solvent to crash out the product or as a wash to remove non-polar impurities. |

| Aqueous | Water, PBS Buffers | Insoluble | Used for washing away inorganic salts (e.g., AlCl₃ residues). |

Process Implications

-

Synthesis (Friedel-Crafts): typically performed in Carbon Disulfide (CS₂) or Nitrobenzene , but modern protocols favor Dichloromethane or 1,2-Dichloroethane due to high solubility of reactants and products.

-

Recrystallization: The "Gold Standard" system is Ethanol (single solvent) or DCM/Hexane (solvent/anti-solvent).

-

Protocol: Dissolve crude solid in minimum hot DCM; slowly add Hexane until turbidity persists; cool to 4°C.

-

Standardized Experimental Protocol

Since batch-specific purity affects saturation points, use this self-validating protocol to determine exact solubility (mg/mL) for your specific lot.

Method: Gravimetric Saturation (Shake-Flask)

Objective: Determine equilibrium solubility at 25°C.

-

Preparation:

-

Weigh 500 mg of 2-Chloroacetylphenothiazine into three 20 mL scintillation vials.

-

Add 5.0 mL of the target solvent (e.g., Toluene) to each.

-

-

Equilibration:

-

Seal vials with PTFE-lined caps.

-

Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Check: If solid dissolves completely, add more solid until a suspension persists.

-

-

Sampling:

-

Stop agitation and allow solids to settle for 2 hours.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared weighing vessel.

-

-

Quantification:

-

Evaporate solvent under nitrogen stream or vacuum.

-

Dry residue in a vacuum oven (40°C, -0.1 MPa) for 4 hours.

-

Weigh the residue.

-

-

Calculation:

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on solubility thermodynamics.

Thermodynamic Modeling (Advanced Application)

For process scale-up, solubility (

-

A, B, C: Empirical constants determined by measuring solubility at 3 temperatures (e.g., 20°C, 40°C, 60°C).

-

Application: If the solubility curve is steep (large

value), cooling crystallization will yield high recovery. If flat, anti-solvent addition (Hexane) is required. -

Prediction: Based on phenothiazine analogs, the enthalpy of solution (

) in alcohols is positive (endothermic), confirming solubility increases with temperature.

References

-

Sarmiento, G. P., et al. (2011).[4] "Synthesis and antifungal activity of some substituted phenothiazines and related compounds." European Journal of Medicinal Chemistry, 46(1), 101-105.

-

Gouda, M. A., et al. (2010). "2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry. (Review of synthesis conditions and solvents).

- Mitchell, S. C. (2006). "Phenothiazine: the parent molecule." Biological Interactions of Phenothiazine Derivatives.

-

PubChem Compound Summary. (2025). "10-(Chloroacetyl)-10H-phenothiazine."[2][5][6][7] National Center for Biotechnology Information.

Sources

- 1. Phenothiazine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 10-(chloroacetyl)-10h-phenothiazine (C14H10ClNOS) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloroacetamide(79-07-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE | 16189-69-8 [chemicalbook.com]

- 7. 10-(Chloroacetyl)-10H-phenothiazine | SIELC Technologies [sielc.com]

pharmacological potential of 2-Chloroacetylphenothiazine derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 2-Chloroacetylphenothiazine Derivatives

Executive Summary

Phenothiazine, a heterocyclic scaffold, has been a cornerstone in medicinal chemistry for decades, primarily recognized for its profound impact on antipsychotic therapy.[1][2][3] However, the therapeutic versatility of its derivatives extends far beyond neuroleptic applications. The introduction of a chloroacetyl group at the 2-position of the phenothiazine nucleus creates a highly reactive and versatile chemical intermediate, 2-Chloroacetylphenothiazine. This key synthon opens a gateway to a vast library of novel derivatives with significant pharmacological potential. This guide provides a comprehensive technical overview of these derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. We will delve into their promising applications as anticancer, antipsychotic, and antimicrobial agents, supported by preclinical data, mechanistic insights, and detailed experimental protocols to empower researchers in the field of drug discovery and development.

The 2-Chloroacetylphenothiazine Scaffold: A Privileged Intermediate

The phenothiazine tricycle, composed of two benzene rings fused via a sulfur and a nitrogen atom, forms the structural basis for a class of drugs with a wide array of pharmacological effects.[3][4] While N10-substituted derivatives are historically famous as antipsychotics that primarily act by blocking dopamine D2 receptors, modifications on the C2-position of the phenothiazine ring have been shown to be crucial for other biological activities.[1][5][6]

The 2-Chloroacetyl group serves as an excellent electrophilic site, making it a valuable handle for synthetic chemists. It readily reacts with various nucleophiles—such as amines, phenols, and thiols—allowing for the facile introduction of diverse functional groups and pharmacophores.[7][8] This synthetic accessibility, combined with the inherent bioactivity of the phenothiazine core, makes 2-Chloroacetylphenothiazine a privileged starting material for generating novel therapeutic candidates.

Synthesis and Derivatization

The generation of 2-Chloroacetylphenothiazine derivatives typically follows a two-step pathway, beginning with the acylation of the parent phenothiazine molecule.

General Synthesis Pathway

The synthesis begins with a Friedel-Crafts acylation of phenothiazine. To direct the acylation to the C2 position, the nitrogen at the N10 position is often first protected with an acetyl group. The subsequent reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) introduces the chloroacetyl group at the C2 position. The protecting acetyl group at N10 can then be selectively removed via hydrolysis to yield 2-Chloroacetylphenothiazine.[9] This intermediate is then reacted with a wide range of nucleophiles to generate the final derivatives.[7][10]

Workflow for Synthesis of 2-Chloroacetylphenothiazine Derivatives

Caption: General synthetic workflow for 2-Chloroacetylphenothiazine derivatives.

Experimental Protocol: General Synthesis of a 2-(Substituted-amino)acetylphenothiazine Derivative

This protocol describes a representative synthesis starting from the 2-Chloroacetylphenothiazine intermediate.

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloroacetylphenothiazine (1 equivalent) in a suitable dry solvent such as acetone or dimethylformamide (DMF).

-

Addition of Reagents: Add a slight excess of the desired amine nucleophile (e.g., a substituted piperazine, 1.2 equivalents) to the solution. Add an acid scavenger, such as potassium carbonate (K₂CO₃, 2 equivalents), to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or heat under reflux for a duration determined by reaction monitoring (typically 4-12 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Purification: Purify the final product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[10][11][12]

Key Pharmacological Activities

Derivatives of 2-Chloroacetylphenothiazine have demonstrated a remarkable breadth of biological activities, with the most significant potential observed in oncology, neuropsychiatry, and infectious diseases.

Anticancer Potential

A growing body of evidence highlights phenothiazine derivatives as a versatile scaffold for anticancer drug discovery.[13][14] They have shown cytotoxicity against a wide range of tumor cell lines, including those resistant to conventional chemotherapy.[15]

The anticancer effects of these derivatives are multifactorial and involve the modulation of several key cellular pathways.[13][16]

-

Induction of Apoptosis and Cell Cycle Arrest: Many phenothiazine derivatives induce programmed cell death (apoptosis) and can arrest the cell cycle at various phases (e.g., G1 or G2/M), preventing cancer cell proliferation.[15][17][18]

-

Inhibition of Pro-Survival Signaling Pathways: These compounds are known to disrupt critical cancer-promoting pathways, including the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are often hyperactivated in tumors.[13][16]

-

Disruption of Endocytosis: Some phenothiazine-derived drugs, like chlorpromazine, are known inhibitors of clathrin-mediated endocytosis (CME). This process is crucial for the internalization of growth factor receptors that drive cancer progression. The mechanism often involves the inhibition of the GTPase activity of dynamin.[19]

Caption: Inhibition of key cancer signaling pathways by phenothiazine derivatives.

Numerous studies have quantified the cytotoxic effects of phenothiazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Derivative Type / Compound | Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| Piperazine-based phenothiazine | MDA-MB-231 | Breast Cancer | 1.16 | [20] |

| Chalcone-based phenothiazine | MCF-7 | Breast Cancer | 12 | [20] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. | LoVo, HCT116, HT29 | Colon Cancer | 12.45 - 17.95 | [20] |

| N-(4-(3-(piperazin-1-yl)propoxy)phenyl)acetamide deriv. | NCI-H446, A549 | Lung Cancer | 8.63 - 18.81 | [20] |

| Novel phenothiazine derivative | U87 and U251 | Glioblastoma | 5.12 and 9.29 | [20] |

| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 | [20] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (2-Chloroacetylphenothiazine derivatives) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[21]

Antipsychotic Potential

The foundational use of phenothiazines is in the treatment of psychosis, particularly schizophrenia.[2][5] Their primary mechanism involves the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which alleviates the positive symptoms of schizophrenia like hallucinations and delusions.[1][5][6] Derivatives of 2-Chloroacetylphenothiazine are explored to optimize this activity, potentially reducing the severe extrapyramidal side effects associated with first-generation antipsychotics.[6][22]

Caption: Phenothiazine derivatives block dopamine D2 receptors on the postsynaptic neuron.

Preclinical evaluation of antipsychotic drugs relies on various animal models that mimic aspects of psychosis.

-

Pharmacological Models: These involve antagonizing the behavioral effects of psychotomimetic drugs like phencyclidine (PCP) or amphetamine. For instance, antipsychotics can reverse the hyperlocomotion induced by these agents in rodents.[22][23]

-

Behavioral Models: The conditioned avoidance response test is a classic model where effective antipsychotics selectively inhibit the avoidance response without impairing the escape response.[22][24]

-

Catalepsy Test: This model is predictive of the liability of a drug to induce Parkinson-like motor side effects. The drug's ability to induce a state of immobility (catalepsy) in rodents is measured.[24][25]

Antimicrobial and Anti-inflammatory Potential

Beyond cancer and psychosis, phenothiazine derivatives exhibit significant activity against a range of pathogens and inflammatory processes.

-

Antimicrobial Activity: Certain derivatives show potent antibacterial effects, including against multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[26][27] A key mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby restoring susceptibility to conventional drugs.[13][16][27]

-

Anti-inflammatory Activity: The phenothiazine scaffold has been linked to anti-inflammatory properties.[4][9] Some derivatives have been shown to inhibit enzymes like phosphodiesterase and prostaglandin synthetase, which are involved in the inflammatory cascade.[4]

Conclusion and Future Directions

The 2-Chloroacetylphenothiazine scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The synthetic tractability of this intermediate allows for extensive chemical modification, leading to derivatives with potent and diverse pharmacological profiles. The compelling preclinical data, particularly in oncology, underscore the potential of these compounds to address significant unmet medical needs.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the substituents introduced via the 2-chloroacetyl group to enhance potency and selectivity for specific biological targets.[28]

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by the most promising derivatives.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for further development.

-

In Vivo Validation: Moving lead candidates from in vitro assays to robust preclinical animal models to validate their efficacy and safety.[13][16]

By leveraging the unique chemical properties of 2-Chloroacetylphenothiazine, the scientific community is well-positioned to discover and develop next-generation therapeutics for cancer, psychiatric disorders, and infectious diseases.

References

- Animal models for the evaluation of antipsychotic agents - PubMed. (2023, June 15). Vertex AI Search.

- The versatility of phenothiazines as an anticancer drug scaffold - PMC - NIH. Vertex AI Search.

- Phenothiazine derivatives as anticancer compounds - ResearchG

- Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - Brieflands. (2025, February 7). Vertex AI Search.

- Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science. (2026, February 10). Vertex AI Search.

- The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC. (2023, October 16). Vertex AI Search.

- Preclinical models of antipsychotic drug action - PMC. Vertex AI Search.

- Synthesis and biological evaluation of phenothiazine derivatives - Pharmacre

- Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed. Vertex AI Search.

- Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025, August 6). Vertex AI Search.

- Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review. (2022, May 1). Vertex AI Search.

- Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (2024, July 2). Vertex AI Search.

- Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors - PubMed. (2021, July 5). Vertex AI Search.

- Design, synthesis and evaluation of novel phenothiazine derivatives as inhibitors of breast cancer stem cells - PubMed. (2019, December 1). Vertex AI Search.

- Full article: Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents - Taylor & Francis. (2022, January 5). Vertex AI Search.

- The primary in vitro anticancer activity of "half-mustard type" phenothiazines in NCI's revised anticancer screening paradigm - PubMed. Vertex AI Search.

- Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed. (2025, February 8). Vertex AI Search.

- Phenothiazine - Massive Bio. (2026, January 11). Vertex AI Search.

- Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. - Scholarly Commons. Vertex AI Search.

- (PDF) A review on pharmacological / biological activities of different derivatives of phenothiazines A review on pharmacological / biological activities of different derivatives of phenothiazines - ResearchGate. (2015, October 28). Vertex AI Search.

- Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC. Vertex AI Search.

- Phenothiazine - StatPearls - NCBI Bookshelf - NIH. (2023, May 23). Vertex AI Search.

- Exploring Phenothiazine Derivatives for Antipsychotic Therapy - SSRN. Vertex AI Search.

- (PDF) Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis - ResearchGate. (2025, August 10). Vertex AI Search.

- List of Phenothiazine antipsychotics - Drugs.com. Vertex AI Search.

- Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - MDPI. (2023, August 3). Vertex AI Search.

- Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - MDPI. (2023, March 13). Vertex AI Search.

- ChemInform Abstract: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. (2025, August 7). Vertex AI Search.

- Synthesis and biological activity of some new 2-chlorophenothiazine deriv

- (PDF) Synthesis of New N-Substituted Phenothiazine Derivatives - ResearchGate. (2018, September 21). Vertex AI Search.

- Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024, May 31). Vertex AI Search.

- Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - MDPI. (2020, October 6). Vertex AI Search.

- Synthesi s and biological activity of phenothiazine derivatives - SciSpace. (2011, July 20). Vertex AI Search.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010, August 1). Vertex AI Search.

- A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - ResearchGate. (2025, January 27). Vertex AI Search.

- Available online through - ResearchG

- List of phenothiazines tested for antimicrobial action | Download Table - ResearchG

- Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025, August 25). Vertex AI Search.

- Antimicrobial activity of phenothiazines - PubMed. (2004, November 15). Vertex AI Search.

Sources

- 1. massivebio.com [massivebio.com]

- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science [jksus.org]

- 18. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The versatility of phenothiazines as an anticancer drug scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. papers.ssrn.com [papers.ssrn.com]

- 26. researchgate.net [researchgate.net]

- 27. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and biological evaluation of phenothiazine derivatives | Journal of Pharmacreations [pharmacreations.com]

The Evolution of Phenothiazine Acylation: From Classical Friedel-Crafts to Green Mechanochemistry

Executive Summary

Phenothiazine and its derivatives form the structural backbone of numerous critical pharmaceuticals, ranging from first-generation antipsychotics (e.g., chlorpromazine) to modern antimicrobial, anti-tubercular, and anticancer agents. The functionalization of the phenothiazine core—specifically via acylation—is a pivotal step in synthesizing these bioactive molecules. This technical guide provides an in-depth mechanistic and historical analysis of phenothiazine acylation, tracing the evolution from early Friedel-Crafts methodologies to contemporary, environmentally benign solid-phase protocols.

Historical Context & The Discovery of Acylation Pathways

Phenothiazine was first synthesized by August Bernthsen in 1883. However, its true pharmacological potential was unlocked in the mid-20th century when researchers began functionalizing the tricyclic core. The acylation of phenothiazine historically presented a unique chemical challenge due to the presence of competing nucleophilic sites: the secondary amine (N-10) and the aromatic carbon rings (primarily C-2 and C-3).

In 1946, Baltzly, Harfenist, and Webb published a seminal study on the course of the Friedel-Crafts reaction in phenothiazine derivatives [1]. They discovered that direct Friedel-Crafts acylation of phenothiazine without N-protection yielded a complex mixture. This occurs because the electron-rich nitrogen atom undergoes rapid N-acylation (kinetic control) before the aromatic ring can undergo C-acylation (thermodynamic control). To achieve C-acylation, researchers had to either use excess acylating agent and Lewis acid (aluminum chloride) to force a diacylation event, or pre-protect the nitrogen atom. Massie's comprehensive 1954 review further cemented these findings, noting that the first successful N-acylation was achieved simply by refluxing phenothiazine in acetic anhydride [2].

Mechanistic Insights: N-Acylation vs. C-Acylation

The causality behind the experimental choices in phenothiazine acylation lies in the electronic distribution of the molecule. The N-10 atom possesses a lone pair that is partially delocalized into the flanking aromatic rings, yet it remains the most accessible and nucleophilic site.

-

N-Acylation (Kinetic Pathway): Reaction with acyl chlorides or anhydrides in the presence of a mild base (e.g., triethylamine or pyridine) rapidly yields 10-acylphenothiazine. The base neutralizes the generated HCl, preventing the protonation of the amine and driving the reaction forward.

-

C-Acylation (Thermodynamic/Electrophilic Pathway): To functionalize the C-2 position, a strong Lewis acid like

is required to generate a highly reactive acylium ion. If the N-10 position is unprotected, the Lewis acid coordinates with the nitrogen, deactivating the ring and complicating the substitution. Thus, standard protocols dictate N-acylation prior to Friedel-Crafts C-acylation [1].

Caption: Reaction pathway of Phenothiazine acylation illustrating kinetic vs. thermodynamic control.

Evolution of Methodologies: Classical to Green Chemistry

The traditional synthesis of N-acylphenothiazines, such as the intermediate 10-(chloroacetyl)-phenothiazine used in the production of Dacemazine, relies on harsh solvents like dry benzene and prolonged reflux times [3]. While effective, these methods suffer from poor atom economy, high toxicity, and extended thermal degradation risks.

Recent advancements have shifted toward green chemistry. Patent CN104109132A describes a breakthrough solid-phase, solvent-free mechanochemical approach [4]. By grinding phenothiazine with acetic acid and phosphorus pentachloride (

Caption: Experimental workflow comparing classical reflux synthesis to green solid-phase mechanochemistry.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to verify reaction progress and mechanistic fidelity.

Protocol A: Classical N-Acylation (Synthesis of 10-(Chloroacetyl)-phenothiazine) [3]

Causality: Triethylamine acts as an acid scavenger to prevent amine protonation. Benzene is used as an aprotic solvent to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

Preparation: In a flame-dried reaction vessel, dissolve 0.01 mol of phenothiazine in 20 mL of dry benzene.

-

Reagent Addition: In a separate addition funnel, prepare a solution of 0.01 mol of chloroacetyl chloride in 10 mL of dry benzene containing 1 mL of triethylamine.

-

Reaction: Add the chloroacetyl chloride solution dropwise to the phenothiazine solution at 0–5°C with continuous magnetic stirring to control the exothermic acylation.

-

Heating: Once addition is complete, attach a reflux condenser and heat the mixture on a water bath (approx. 80°C) for 9 hours.

-

Validation (In-Process Control): Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the phenothiazine spot (

) and the appearance of a lower-running UV-active spot indicates completion. -

Work-up: Distill off the benzene under reduced pressure. Wash the crude residue with 5% aqueous

to neutralize residual acid, followed by recrystallization from absolute ethanol.

Protocol B: Solid-Phase Solvent-Free N-Acylation [4]

Causality:

-

Activation: In a dry mortar, add 1.2 mol of glacial acetic acid and 1.2 mol of phosphorus pentachloride (

). Grind evenly for 5 minutes to form the active acylating complex. -

Coupling: Add 1.0 mol of phenothiazine to the mortar.

-

Mechanochemical Reaction: Continue grinding at room temperature for 30 to 60 minutes.

-

Validation (In-Process Control): Monitor via TLC (Petroleum Ether/Ethyl Acetate 3:1). Stop grinding immediately when the starting material spot disappears, indicating complete conversion.

-

Work-up: Let the mixture stand, then wash thoroughly with distilled water to remove phosphorus byproducts. Filter under vacuum.

-

Purification: Dry the filter cake and recrystallize to yield pure N-acetylphenothiazine.

Quantitative Data: Methodological Comparison

The table below summarizes the quantitative metrics comparing classical, microwave, and solid-phase acylation methods, highlighting the shift toward higher yields and lower environmental impact.

| Methodology | Reagents / Catalyst | Solvent | Temp / Time | Yield (%) | Environmental Impact |

| Classical Friedel-Crafts [1] | Acetyl Chloride, | 85°C / 2-4 h | 41-50% | High (Toxic solvents, harsh Lewis acids) | |

| Classical N-Acylation [3] | Chloroacetyl Chloride, | Dry Benzene | Reflux / 9 h | ~75-80% | High (Carcinogenic solvent, high energy) |

| Microwave-Assisted [5] | Acyl Halide, | DMF or None | 800W / 1 h | 85-90% | Low (Energy efficient, reduced solvent) |

| Solid-Phase Grinding [4] | Acetic Acid, | None | Room Temp / 1 h | >95% | Very Low (Solvent-free, ambient temp) |

Conclusion

The trajectory of phenothiazine acylation mirrors the broader evolution of organic synthesis—moving from brute-force, harsh classical methods to highly optimized, environmentally conscious protocols. Understanding the intrinsic nucleophilic competition between the N-10 atom and the C-2/C-3 aromatic positions allows researchers to rationally design synthetic routes. Today, techniques like mechanochemical grinding and microwave irradiation not only improve yield and purity but also align drug discovery pipelines with modern green chemistry mandates, ensuring scalable and sustainable pharmaceutical development.

References

-

Baltzly, R., Harfenist, M., & Webb, F. J. (1946). "Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction." Journal of the American Chemical Society. [Link]

-

Massie, S. P. (1954). "The Chemistry of Phenothiazine." Chemical Reviews. [Link]

- Google Patents. (2014).

-

ACG Publications. (2020). "Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity." Organic Communications. [Link]

2-Chloroacetylphenothiazine as an intermediate in antipsychotic synthesis

Title: 2-Chloroacetylphenothiazine as a Keystone Intermediate in the Synthesis of Next-Generation Antipsychotics

Executive Summary

The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically anchoring the development of first-generation antipsychotics and neuroleptics[1]. Structure-activity relationship (SAR) studies dictate that an electron-withdrawing or lipophilic substituent at the C2 position is critical for anchoring the molecule within the hydrophobic pocket of the Dopamine D₂ receptor. 2-Chloroacetylphenothiazine emerges as a highly versatile, bifunctional intermediate. By providing an orthogonal reactive handle, it bridges the gap between the raw phenothiazine core and complex, functionalized antipsychotic candidates, enabling the rapid generation of diverse chemical libraries without the need to reconstruct the tricyclic core from scratch[2].

Mechanistic Rationale: The Bifunctional Nature of the Chloroacetyl Synthon

As a Senior Application Scientist, selecting the right synthon is about maximizing downstream versatility while minimizing synthetic dead-ends. The chloroacetyl group (–COCH₂Cl) is an

-

The

-Carbon (Sₙ2 Hub): The primary chloride is highly susceptible to nucleophilic attack by primary/secondary amines (yielding aminoacetyl derivatives) or thioureas (yielding thiazole rings). This is the primary vector for attaching the basic amine side-chains required for crossing the blood-brain barrier[3]. -

The Carbonyl Carbon: Once the

-carbon is functionalized, the ketone can undergo Wolff-Kishner reduction, Clemmensen reduction, or reduction via LiAlH₄ to yield the flexible alkyl-linked functional groups characteristic of potent antipsychotics (e.g., propylpiperazine chains).

Synthetic Protocols: A Self-Validating Workflow

Direct Friedel-Crafts acylation of the phenothiazine core is fundamentally flawed; the highly nucleophilic N10 atom reacts first, forming N-acyl derivatives, and coordinates with the Lewis acid catalyst, poisoning the reaction[4]. Therefore, a rigorous protection-acylation-deprotection sequence is mandatory.

Protocol 1: Synthesis of 2-Chloroacetylphenothiazine

Step 1: N-Protection (Synthesis of 10-Acetylphenothiazine)

-

Procedure: Suspend phenothiazine (1.0 eq) in excess acetic anhydride (5.0 eq). Reflux for 4 hours. Quench in ice water and filter the precipitate.

-

Causality: Acetylating the nitrogen delocalizes its lone pair into the carbonyl group. This orthogonal protection prevents catalyst poisoning and sterically directs the incoming acylium ion exclusively to the C2 position (para to the sulfur atom) during the subsequent electrophilic aromatic substitution[4].

Step 2: Friedel-Crafts Acylation

-

Procedure: Dissolve 10-acetylphenothiazine (1.0 eq) in anhydrous carbon disulfide (CS₂). Add anhydrous AlCl₃ (3.0 eq) portion-wise. Cool to 0 °C, then add chloroacetyl chloride (1.2 eq) dropwise. Reflux for 6 hours.

-

Causality: A stoichiometric excess of AlCl₃ is required because the Lewis acid tightly coordinates with both the carbonyl oxygen of the N-acetyl group and the newly formed ketone, effectively deactivating the catalyst[2]. CS₂ is utilized due to its inability to undergo Friedel-Crafts alkylation and its low boiling point, which thermodynamically limits over-acylation[5].

Step 3: Selective Deprotection

-

Procedure: Isolate the intermediate (10-acetyl-2-chloroacetylphenothiazine) and reflux in 10% ethanolic HCl for 2 hours. Neutralize with aqueous ammonia and recrystallize from ethanol.

-

Causality: The N-acetyl amide bond is significantly more susceptible to acidic hydrolysis than the C–C bond of the C2-chloroacetyl group. This differential reactivity allows for clean deprotection without destroying the

-halo ketone synthon[2].

Protocol 2: Downstream Amination (Antipsychotic Precursor Synthesis)

-

Procedure: Dissolve 2-chloroacetylphenothiazine (1.0 eq) in dry acetone. Add a secondary amine such as N-methylpiperazine (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Reflux for 8 hours. Filter the inorganic salts and evaporate the solvent.

-

Causality: Acetone, a polar aprotic solvent, accelerates the Sₙ2 displacement of the primary chloride. K₂CO₃ acts as a mild, non-nucleophilic acid scavenger, neutralizing the HCl byproduct to maintain the nucleophilicity of the secondary amine without triggering aldol condensation of the solvent[3].

Caption: Synthetic workflow for 2-chloroacetylphenothiazine and antipsychotic candidates.

Experimental Optimization of Regioselective Acylation

The choice of solvent and catalyst during the Friedel-Crafts step dictates the regioselectivity and overall yield of the intermediate.

Table 1: Optimization of Friedel-Crafts Acylation of 10-Acetylphenothiazine

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (C2:C4) | Mechanistic Rationale |

| Carbon Disulfide (CS₂) | AlCl₃ | 45 (Reflux) | 82 | >95:5 | Optimal solubility for AlCl₃ complexes; low boiling point prevents thermodynamic byproducts. |

| Dichloromethane (DCM) | AlCl₃ | 40 (Reflux) | 78 | 90:10 | Good alternative to CS₂; slightly lower regioselectivity due to higher solvent polarity. |

| Nitrobenzene | TiCl₄ | 25 | 45 | 70:30 | Milder Lewis acid; solvent coordinates strongly with the catalyst, reducing effective activity. |

| Toluene | ZnCl₂ | 110 (Reflux) | Trace | N/A | Insufficient Lewis acidity; competitive Friedel-Crafts alkylation of the solvent occurs. |

Pharmacological Translation: Receptor Binding Dynamics

Once the C2-position is functionalized via the chloroacetyl intermediate and the N10 position is alkylated, the resulting phenothiazine derivative exhibits high binding affinity for both Dopamine D₂ and Serotonin 5-HT₂A receptors[1]. The C2 substituent interacts directly with the Transmembrane Domain 5 (TM5) of the D₂ receptor. By locking the GPCR in its inactive conformation, the drug effectively mitigates the positive symptoms of schizophrenia. Furthermore, dual antagonism at the 5-HT₂A receptor helps to reduce the extrapyramidal symptoms (EPS) typically associated with strict D₂ blockade.

Caption: Dual D2/5-HT2A receptor antagonism by 2-substituted phenothiazines.

Conclusion

2-Chloroacetylphenothiazine is not merely a structural stepping stone; it is a meticulously designed synthetic hub. By understanding the electronic interplay between the N10 protecting group and the C2-directed Friedel-Crafts acylation, medicinal chemists can exploit this intermediate to rapidly iterate through SAR cycles, ultimately driving the discovery of safer, more efficacious antipsychotic therapeutics.

References

-

Abu-Shady, H., Dessouky, Y. M., & El-Said, M. K. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Die Pharmazie.[Link]

-

Jackson, T. G., & Shirley, D. A. (1967). Friedel-Crafts acetylation and chloroacetylation of the benzophenothiazines. The Journal of Organic Chemistry.[Link]

-

Massie, S. P. (1954). The Chemistry of Phenothiazine. Chemical Reviews.[Link]

-

Bandishti, M., et al. (2020). 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ResearchGate.[Link]

-

Folajimi, O., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. ResearchGate.[Link]

Sources

melting point and physical characteristics of 2-Chloroacetylphenothiazine

This guide details the physical characteristics, synthesis, and characterization of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine (CAS 16189-69-8).

Physical Characteristics, Synthesis, and Analytical Profiling

Executive Summary

2-Chloro-10-(chloroacetyl)-10H-phenothiazine (often abbreviated in industrial contexts as 2-Chloroacetylphenothiazine) is a critical heterocyclic intermediate used in the synthesis of phenothiazine-based antipsychotic and antihistaminic agents. It serves as a precursor for generating amino-alkyl side chains via nucleophilic substitution followed by amide reduction.

This guide addresses a common nomenclature ambiguity: while "2-Chloroacetylphenothiazine" theoretically implies a ketone at the C2 position, commercial and literature references predominantly map this string to the N-acylated derivative (N-10) of 2-chlorophenothiazine. This document focuses on the N-10 derivative (CAS 16189-69-8) while distinguishing it from C-acylated isomers.

Chemical Identity & Structural Disambiguation

Precise identification is required due to the existence of structural isomers.

| Feature | Primary Target (This Guide) | Isomeric Variant (Less Common) |

| Systematic Name | 2-Chloro-10-(2-chloroacetyl)-10H-phenothiazine | 1-(2-Chloro-10H-phenothiazin-?yl)-2-chloroethanone |

| CAS Number | 16189-69-8 | Varies (e.g., 10554-02-6 for related C-isomers) |

| Structure | N-substituted (Acyl group on Nitrogen) | C-substituted (Acyl group on Carbon ring) |

| Molecular Formula | C₁₄H₉Cl₂NOS | C₁₄H₉Cl₂NOS |

| Molecular Weight | 310.20 g/mol | 310.20 g/mol |

| Primary Use | Drug Intermediate (N-alkylation precursor) | Research / Photophysics |

Physical Characteristics

The melting point is the primary indicator of purity for this compound. Impurities such as unreacted 2-chlorophenothiazine or hydrolyzed byproducts (2-chloro-10-acetylphenothiazine) will significantly depress the melting point.

Thermal Properties

| Property | Value / Range | Condition / Solvent |

| Melting Point (High Purity) | 116 – 117 °C | Recrystallized from Hexane [1] |

| Melting Point (Technical) | 113 – 115 °C | Recrystallized from Ether/DCM [2] |

| Boiling Point (Predicted) | 539.9 ± 50.0 °C | @ 760 mmHg (Decomposes) |

| Flash Point | ~280 °C | Predicted |

Solubility & Appearance

-

Appearance: Crystalline solid. Typically pale yellow to beige needles upon recrystallization. Darkens (oxidizes) to green/brown upon prolonged exposure to light and air.

-

Solubility Profile:

-

High: Chloroform, Dichloromethane (DCM), Benzene, Toluene.

-

Moderate: Diethyl ether, hot Ethanol.

-

Low/Insoluble: Water, cold Hexane (ideal for crystallization).

-

Synthesis & Purification Protocol

The synthesis involves the N-acylation of 2-chlorophenothiazine. The choice of solvent and base is critical to prevent C-acylation byproducts.

Reaction Logic

The nitrogen atom at position 10 is the most nucleophilic site, but steric hindrance from the chlorine at position 2 can slow the reaction, requiring reflux conditions.

Step-by-Step Methodology

Reagents:

-

2-Chlorophenothiazine (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Solvent: Dry Benzene or Toluene (Anhydrous conditions are essential to prevent hydrolysis of the acid chloride).

-

Base (Optional): Triethylamine (1.1 eq) can be used as an acid scavenger to accelerate the reaction, though thermal reflux without base is also common.

Protocol:

-

Dissolution: Dissolve 0.01 mol of 2-chlorophenothiazine in 50 mL of dry benzene/toluene.

-

Addition: Add 0.012 mol of chloroacetyl chloride dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80-110°C) for 3–4 hours. Monitor via TLC (Mobile phase: Benzene/Acetone 9:1) until the starting material (Rf ~0.6) disappears.

-

Workup:

-

Distill off the majority of the solvent.

-

Pour the residue into ice-cold water to precipitate the crude product.

-

Wash the solid with 5% NaHCO₃ solution to remove residual acid.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of boiling ethanol or diethyl ether.

-

Add hexane dropwise until turbidity is just observed.

-

Cool slowly to 4°C. Filter the pale yellow crystals.

-

Target MP: 116–117°C.[1]

-

Visualization of Workflow

Figure 1: Synthesis and purification workflow for 2-Chloro-10-(chloroacetyl)-10H-phenothiazine.

Analytical Characterization

To validate the structure and distinguish it from C-acylated isomers, use the following spectral markers.

| Method | Expected Signal (Diagnostic) | Interpretation |

| IR Spectroscopy | 1675 – 1695 cm⁻¹ | Strong C=O stretch (Amide). Higher frequency indicates N-acyl (vs C-acyl ketone which is typically <1670 cm⁻¹ due to conjugation). |

| ¹H NMR | δ 4.1 – 4.2 ppm (s, 2H) | Singlet for the -CH₂Cl protons. |

| ¹H NMR | δ 6.9 – 7.6 ppm (m, 7H) | Aromatic protons. The integration must sum to 7 (indicating 2-substitution). |

| Mass Spectrometry | m/z 310 / 312 | Molecular ion peak (M+ and M+2) showing characteristic chlorine isotope pattern (3:1 ratio for one Cl, 9:6:1 for two Cls). |

Safety & Handling

-

Hazards: The compound is an alkylating agent (chloroacetyl group) and a phenothiazine derivative. It is a skin and eye irritant and potentially a sensitizer.

-

Storage: Store in amber vials under inert atmosphere (Nitrogen/Argon). Phenothiazines are photosensitive; exposure to light causes oxidation (discoloration to pink/green).

-

Spill Cleanup: Do not sweep dry dust (inhalation hazard). Dampen with ethanol before wiping.

References

-

ChemicalBook. (2023). 2-Chloro-10-(chloroacetyl)-10H-phenothiazine Properties and melting point data.[1] Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 2-chloro-10-(chloroacetyl)-10H-phenothiazine Product Data. Retrieved from

-

PubChem. (2025).[2][3] 2-Chloro-10H-phenothiazine-10-carbonyl chloride and related derivatives.[1][4] Retrieved from [5]

-

ResearchGate. (2007). N-haloacetyl phenothiazines and derivatives: Preparation and characterization. Retrieved from

Sources

- 1. 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE | 16189-69-8 [chemicalbook.com]

- 2. 2-Acetylphenothiazine | C14H11NOS | CID 81131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetylphenothiazine | C14H11NOS | CID 81131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-10H-phenothiazine-10-carbonyl chloride | C13H7Cl2NOS | CID 3015867 - PubChem [pubchem.ncbi.nlm.nih.gov]

Regiochemical Divergence in Phenothiazine Scaffolds: A Technical Guide to 2-Chloroacetyl vs. 10-Chloroacetyl Derivatives

The phenothiazine scaffold is a privileged tricyclic pharmacophore that has driven decades of drug discovery, from early antipsychotics to modern antimicrobial and antioxidant agents. However, the functionalization of this core dictates its downstream utility. A critical divergence in phenothiazine chemistry is the regioselective chloroacetylation at the N-10 (heteroatom) versus the C-2 (aromatic ring) position.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, self-validating synthetic protocols, and divergent applications of 2-Chloroacetylphenothiazine and 10-Chloroacetylphenothiazine.

Structural and Mechanistic Divergence

The phenothiazine core consists of two benzene rings linked by a sulfur atom (position 5) and a nitrogen atom (position 10). The choice of acylation site fundamentally alters the molecule's chemical reactivity and stability.

-

10-Chloroacetylphenothiazine (N-Acylation): This reaction is under kinetic control. The secondary amine at position 10 acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The resulting linkage is an amide bond , which is relatively stable but can be susceptible to strong hydrolytic conditions.

-

2-Chloroacetylphenothiazine (C-Acylation): This reaction requires thermodynamic driving forces and electrophilic aromatic substitution (Friedel-Crafts). Because the nitrogen lone pair would coordinate with the required Lewis acid (deactivating the ring), the nitrogen must first be protected. The resulting linkage is an aryl ketone , which is highly stable and serves as a robust anchor for extending the heterocyclic system[1].

Fig 1: Divergent synthetic pathways for 10- and 2-Chloroacetylphenothiazine.

Self-Validating Experimental Protocols

Reliable synthesis requires more than a list of ingredients; it requires an understanding of the physical chemistry at play and built-in quality control checkpoints. Below are the field-proven methodologies for both derivatives.

Protocol A: Synthesis of 10-Chloroacetylphenothiazine

Mechanistic Causality: The nitrogen at position 10 is sterically hindered and electronically deactivated by the adjacent aromatic rings. To drive the nucleophilic acyl substitution, a highly reactive electrophile (chloroacetyl chloride) is used in a polar aprotic solvent (THF) to prevent solvolysis. Triethylamine (Et₃N) is mandatory—not just to neutralize the environment, but to actively scavenge the generated HCl, preventing the protonation of the phenothiazine nitrogen which would instantly halt the reaction[2].

Step-by-Step Workflow:

-

Initiation: Dissolve 2.0 mmol of phenothiazine and 2.2 mmol of Et₃N in 10 mL of anhydrous THF under an inert atmosphere.

-

Addition: Cool the system to 0°C. Add 2.2 mmol of chloroacetyl chloride dissolved in 5 mL of dry THF dropwise. Causality: The dropwise addition at 0°C controls the exothermic nature of the N-acylation, preventing localized overheating and degradation.

-

Propagation: Allow the mixture to warm to room temperature and stir for 3 hours.

-

In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The successful formation of the amide will present as a new spot with a lower

value than the starting material due to the polar carbonyl group. -

Isolation: Quench the reaction mass in ice-cold water and extract with diethyl ether. Wash the organic layer with 5% NaHCO₃ (to neutralize unreacted acid) and distilled water. Evaporate the solvent to yield the solid product.

-

Final Validation: Infrared (IR) spectroscopy must show the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) and the appearance of a sharp amide C=O stretch at ~1680 cm⁻¹.

Protocol B: Synthesis of 2-Chloroacetylphenothiazine

Mechanistic Causality: Direct electrophilic aromatic substitution on phenothiazine is chaotic. The Lewis acid (AlCl₃) required for Friedel-Crafts acylation will coordinate with the nitrogen lone pair, deactivating the ring and leading to poor yields. By first acetylating the nitrogen (N-protection), the lone pair is delocalized into the protective carbonyl, preventing AlCl₃ coordination. Furthermore, the bulky N-acetyl group sterically shields the 1- and 9-positions, directing the incoming acylium ion exclusively to the 2-position (para to the sulfur)[1].

Step-by-Step Workflow:

-

N-Protection: React phenothiazine with acetyl chloride in toluene to yield 10-acetylphenothiazine.

-

Acylation: Dissolve the protected intermediate in carbon disulfide (CS₂) or dichloromethane. Add anhydrous AlCl₃ (Lewis acid) followed by chloroacetyl chloride. Reflux the mixture.

-

In-Process Validation: The formation of a deep red/purple complex in the reaction flask visually confirms the generation of the reactive acylium ion-AlCl₃ intermediate.

-

Quenching: Pour the mixture over crushed ice containing HCl to break the aluminum complex, yielding 10-acetyl-2-chloroacetylphenothiazine.

-

Deprotection: Reflux the intermediate in alcoholic KOH. Causality: The N-acyl amide bond is significantly more labile to base hydrolysis than the C-acyl aryl ketone bond, allowing for selective deprotection.

-

Final Validation: IR spectroscopy must confirm the return of the N-H stretch (~3300 cm⁻¹) and the retention of the aryl ketone C=O stretch at ~1677 cm⁻¹.

Quantitative and Qualitative Comparison

To facilitate rapid decision-making in drug design, the physicochemical and operational differences between the two synthons are summarized below.

| Parameter | 10-Chloroacetylphenothiazine | 2-Chloroacetylphenothiazine |

| Substitution Position | N-10 (Heteroatom) | C-2 (Aromatic Ring) |

| Functional Group Formed | N-Acyl Amide | Aryl Ketone |

| Typical Overall Yield | ~85 - 95% (Single step) | ~40 - 60% (Multi-step) |

| Reaction Mechanism | Nucleophilic Acyl Substitution | Electrophilic Aromatic Substitution |

| Key Catalysts/Reagents | Triethylamine (Base) | Aluminum Chloride (Lewis Acid) |

| Primary Biological Target | Antioxidants, Antifungals | Antimicrobials, Anti-inflammatory |

| Downstream Synthons | Amine Conjugates | Thiazoles (via Hantzsch), Pyrazoles |

Downstream Pharmacological Applications

The regiochemistry of the chloroacetyl group dictates the trajectory of subsequent drug development:

10-Chloroacetylphenothiazine as a Conjugation Hub:

Because the chloroacetyl group is attached to the nitrogen, the highly reactive

2-Chloroacetylphenothiazine as a Heterocyclic Building Block: When the chloroacetyl group is anchored to the C-2 position, the molecule serves as an advanced synthon for building extended, multi-ring systems. A classic application is the 4, where 2-chloroacetylphenothiazine undergoes cyclocondensation with thioamides or thioureas to form 2-substituted thiazolyl-phenothiazines[4]. These extended architectures are highly valued for their anti-inflammatory and broad-spectrum antimicrobial properties[1].

References

-

Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. URL: [Link]

-

ChemInform Abstract: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis. ResearchGate. URL: [Link]

-

N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. ResearchGate. URL: [Link]

-

Scoping of the 2-substituted thiazole formation. ResearchGate. URL:[Link]

Sources

Technical Guide: Toxicity, Safety, and Handling of 2-Chloroacetylphenothiazine

This guide provides an in-depth technical analysis and safety framework for 2-Chloroacetylphenothiazine , a critical intermediate in the synthesis of phenothiazine-based antipsychotics and antimicrobial agents.

Part 1: Executive Summary & Chemical Identity

2-Chloroacetylphenothiazine (specifically the C2-substituted isomer, 1-(10H-phenothiazin-2-yl)-2-chloroethanone ) is a high-reactivity electrophile used primarily as a "warhead" scaffold in drug discovery. It serves as a precursor for introducing amino-alkyl side chains found in potent neuroleptics (e.g., chlorpromazine analogs) and novel NADPH oxidase (NOX) inhibitors.

Due to the presence of the

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | 2-Chloro-1-(10H-phenothiazin-2-yl)ethanone |

| Common Synonyms | 2-Chloroacetylphenothiazine; |

| CAS Number | Note: Often indexed under general phenothiazine derivatives or specific isomer CAS 16189-69-8 (N-substituted).[] Core Scaffold CAS: 92-39-7 (2-Cl-Phenothiazine) |

| Molecular Formula | |

| Molecular Weight | 275.75 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |

| Reactivity Class | Alkylating Agent (Electrophile), Lachrymator |

Critical Isomer Distinction: Researchers must distinguish between the C2-isomer (acetyl group on the ring carbon) and the N10-isomer (10-(chloroacetyl)-10H-phenothiazine). The C2-isomer is the bioactive scaffold for antipsychotics; the N10-isomer is a protecting group derivative. This guide focuses on the high-value C2-isomer.

Part 2: Hazard Identification (GHS Classification)

As a Senior Application Scientist, I have derived the following classification based on the Structure-Activity Relationship (SAR) of the

GHS Label Elements

-

Signal Word: DANGER

-

Pictograms:

- (Corrosive)

- (Acute Tox)

- (Sensitizer)

Hazard Statements

| Code | Statement | Mechanism of Toxicity |

| H314 | Causes severe skin burns and eye damage. | Direct Alkylation: The |

| H317 | May cause an allergic skin reaction.[2] | Haptenization: Phenothiazines are known photosensitizers; the chloroacetyl group enhances immune recognition. |

| H335 | May cause respiratory irritation.[3] | Lachrymator: Activates TRPA1 ion channels in sensory nerves (similar to tear gas). |

| H301 | Toxic if swallowed. | CNS Depression: Phenothiazine core acts as a dopamine antagonist. |

| H410 | Very toxic to aquatic life with long-lasting effects. | Bioaccumulation: High LogP (~4.8) allows accumulation in aquatic organisms. |

Part 3: Toxicological Profile & Mechanisms

The "Double-Tap" Toxicity Mechanism

This compound is unique because it attacks biological systems on two fronts.

-

Front 1: The Warhead (

-Chloroacetyl)-

This moiety is a "Michael Acceptor" precursor. It undergoes rapid

substitution with biological thiols (Glutathione, Cysteine). -

Consequence: Depletion of cellular antioxidant reserves (Glutathione) leading to oxidative stress and necrosis at the site of contact.

-

-

Front 2: The Scaffold (Phenothiazine)

-

Once absorbed, the lipophilic core crosses the Blood-Brain Barrier (BBB).

-

Consequence: Blockade of Dopamine

receptors, potentially causing extrapyramidal symptoms (tremors, rigidity) and sedation.

-

Visualizing the Toxicity Pathway

The following diagram illustrates the molecular events following exposure.

Figure 1: Dual-mechanism toxicity pathway showing local electrophilic attack and systemic neuroreceptor modulation.

Part 4: Safe Handling & Risk Mitigation

Expert Insight: Standard nitrile gloves are insufficient for prolonged handling of

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Rationale |

| Gloves | Double-gloving: Laminate film (Silver Shield) inner + Nitrile outer. | Laminate film resists alkylating agents; nitrile provides dexterity. |

| Respiratory | P100/OV Cartridge or Fume Hood. | Prevents inhalation of dusts which are potent lachrymators. |

| Eye | Chemical Goggles (Not safety glasses). | Vapors/dust can cause immediate corneal opacity. |

| Clothing | Tyvek Lab Coat + Apron. | Phenothiazines stain skin/clothing permanently (purple/brown oxidation). |

Self-Validating Decontamination Protocol

If a spill occurs, you must neutralize the alkylating "warhead" immediately. Water alone is ineffective due to low solubility.

The "Quench" Solution:

-

Composition: 10% Sodium Thiosulfate (

) in water + 1% surfactant (soap). -

Mechanism: Thiosulfate acts as a "sacrificial nucleophile," reacting with the chloroacetyl group faster than biological proteins, converting it to a harmless water-soluble salt.

-

Validation: The solution should turn from clear to slightly cloudy/yellow as the phenothiazine byproduct precipitates or oxidizes, indicating reaction completion.

Part 5: Experimental Protocol

Synthesis of 2-Chloroacetylphenothiazine (Friedel-Crafts Acylation)

Note: This protocol synthesizes the C2-isomer from 2-acetylphenothiazine or direct acylation.

Prerequisites: Anhydrous conditions, Inert atmosphere (

-

Preparation: Dissolve 2-Acetylphenothiazine (1.0 eq) in dry

or -

Chlorination: Cool to 0°C. Add Sulfuryl Chloride (

) (1.1 eq) dropwise.-

Expert Note: Avoid

gas if possible;

-

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1). Look for the disappearance of the starting ketone (

) and appearance of the -

Quench: Pour mixture into ice-cold saturated

.-

Safety Check: Evolution of

indicates acid neutralization.

-

-

Isolation: Extract with

, dry over-

Yield: Typically 60-75%.

-

Emergency Response Workflow

The following decision tree dictates immediate actions during an exposure event.

Figure 2: Emergency response decision tree emphasizing specific decontamination steps.

Part 6: References

-

Santa Cruz Biotechnology. 2-chloro-10-(chloroacetyl)-10H-phenothiazine Safety Data Sheet. Retrieved from

-

Thermo Fisher Scientific. 2-Chlorophenothiazine Safety Data Sheet (Structure Analog). Retrieved from

-

PubChem. Phenothiazine Toxicity Profile & Biological Activity. National Library of Medicine. Retrieved from

-

Vara, D., et al. (2013). The novel NOX inhibitor 2-acetylphenothiazine impairs collagen-dependent thrombus formation.[] British Journal of Pharmacology.[] Retrieved from

-

Mitchell, S.C.[4] (1994). The toxicity of phenothiazine.[4] Drug Metabolism and Drug Interactions.[4] Retrieved from

Sources

Technical Review: Biological Profile & Therapeutic Applications of 2-Chloroacetylphenothiazine

The following technical guide provides an in-depth review of the biological activities, synthesis, and pharmacological potential of 2-Chloroacetylphenothiazine and its functionalized derivatives.

Executive Summary